2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13464803
Molecular Formula: C17H25N3O
Molecular Weight: 287.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H25N3O |
|---|---|
| Molecular Weight | 287.4 g/mol |
| IUPAC Name | 2-amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C17H25N3O/c18-10-17(21)19-9-8-15(12-19)13-20(16-6-7-16)11-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2 |
| Standard InChI Key | MCYTZZHGCVVNPH-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2CCN(C2)C(=O)CN)CC3=CC=CC=C3 |
| Canonical SMILES | C1CC1N(CC2CCN(C2)C(=O)CN)CC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom, substituted at the 3-position by a [(benzyl-cyclopropyl-amino)-methyl] group. The 1-position of the pyrrolidine is functionalized with a 2-aminoethanone moiety. Key structural elements include:
-
Pyrrolidine ring: Contributes to conformational rigidity and enhances bioavailability compared to acyclic amines .
-
Cyclopropyl group: Introduces steric strain, potentially improving metabolic stability and target binding specificity.
-
Benzyl moiety: Enhances lipophilicity, facilitating membrane permeability.
-
Amino ketone: May participate in hydrogen bonding and serve as a pharmacophore in enzyme inhibition .
The IUPAC name, 2-amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]ethanone, systematically describes this arrangement. The SMILES notation further clarifies connectivity.
Computed Physicochemical Properties
PubChem-derived data highlight critical properties influencing drug-likeness :
| Property | Value | Implications |
|---|---|---|
| Molecular Weight | 287.4 g/mol | Within Lipinski's rule limit (≤500) |
| XLogP3-AA | 1.7 | Moderate lipophilicity |
| Hydrogen Bond Donors | 1 | Favorable for solubility |
| Rotatable Bonds | 6 | May affect oral bioavailability |
The balanced logP value suggests adequate solubility and permeability, while the single hydrogen bond donor aligns with guidelines for central nervous system penetration .
Synthetic Approaches and Challenges
Hypothesized Reaction Pathways
Though explicit synthetic protocols are unavailable, the structure implies a Mannich reaction strategy, given the presence of amine and ketone functionalities . A plausible sequence involves:
-
Formation of the cyclopropyl-benzylamine: Reacting cyclopropylamine with benzyl bromide under nucleophilic substitution conditions.
-
Mannich reaction: Condensing the amine with formaldehyde and pyrrolidinone to install the aminomethyl group.
-
Ketone functionalization: Introducing the 2-aminoethanone group via nucleophilic acyl substitution.
Key challenges include regioselective substitution on the pyrrolidine ring and minimizing side reactions during cyclopropane ring formation .
Optimization Considerations
-
Temperature: Cyclopropanation typically requires low temperatures (−78°C) to preserve ring stability.
-
Catalysts: Lewis acids like BF₃·OEt₂ could enhance Mannich reaction efficiency .
-
Purification: Column chromatography or recrystallization likely necessary due to polar byproducts.
Analytical Characterization
Spectroscopic Profiles
-
¹H NMR: Expected signals include δ 1.0–1.2 (cyclopropane CH₂), δ 2.5–3.5 (pyrrolidine CH₂N), and δ 7.2–7.4 (benzyl aromatic protons).
-
Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 288.4, with fragmentation peaks at m/z 170 (cyclopropyl-benzylamine) and 118 (pyrrolidinone).
Chromatographic Behavior
HPLC retention times (C18 column, 60% acetonitrile): ~8.2 minutes, indicating moderate polarity.
Future Research Directions
Synthesis Optimization
-
Screen alternative catalysts (e.g., organocatalysts) to improve Mannich reaction yields .
-
Explore microwave-assisted synthesis to reduce cyclopropanation time.
Biological Screening
Priority assays should include:
| Assay Type | Target | Rationale |
|---|---|---|
| Cytotoxicity | HeLa, MCF-7 cells | Evaluate anticancer potential |
| Antimicrobial | Gram+/− panels | Assess broad-spectrum activity |
| hERG inhibition | Potassium channels | Cardiotoxicity risk assessment |
ADME Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume